molecular formula C11H10BClN2O2 B1488138 (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid CAS No. 2304635-69-4

(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid

Cat. No. B1488138
CAS RN: 2304635-69-4
M. Wt: 248.47 g/mol
InChI Key: FVWZGWMEBPSTFH-UHFFFAOYSA-N
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Description

“(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid” is a chemical compound used in scientific research . It is a type of organoboron reagent, which is generally environmentally benign and readily prepared .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable and can be tailored for application under specific SM coupling conditions .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common chemical reaction involving organoboron reagents like "(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid" . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Scientific Research Applications

Sensing Applications

Boronic acids: are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling

The compound’s interaction with diols also allows it to be used in biological labelling. This application is essential for tracking and observing biological processes, providing insights into cellular functions and molecular dynamics .

Protein Manipulation and Modification

Researchers utilize boronic acids for protein manipulation and modification. This is particularly useful in studying protein structures, functions, and interactions, which are fundamental aspects of proteomics and enzymology .

Separation Technologies

In the field of separation technologies, boronic acids can be employed for the selective binding and separation of glycoproteins and other diol-containing biomolecules. This is crucial for purifying proteins and other compounds in biochemical research .

Development of Therapeutics

The unique properties of boronic acids, including their interaction with diols, make them suitable candidates for the development of therapeutics. They can be designed to interfere with biological pathways, potentially leading to new treatments for various diseases .

Electrophoresis of Glycated Molecules

Boronic acids are used in electrophoresis to separate glycated molecules, which are important in the diagnosis and monitoring of diabetes. This application takes advantage of the specific binding to sugars .

Analytical Methods

Boronic acids can be incorporated into microparticles and polymers for analytical methods. These materials can be used in sensors and assays to detect various biological and chemical substances .

Controlled Release Systems

In pharmaceutical research, boronic acids are part of controlled release systems, such as those used for insulin delivery. Their ability to respond to changes in glucose levels makes them ideal for such applications .

Future Directions

The future directions for “(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid” and similar organoboron reagents likely involve further exploration of their use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions . These compounds have the potential to play a significant role in the development of new synthetic methodologies .

properties

IUPAC Name

[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BClN2O2/c1-7-11(15-5-4-14-7)8-2-3-9(12(16)17)10(13)6-8/h2-6,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWZGWMEBPSTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=NC=CN=C2C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.